Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride

Catalog No.
S14117550
CAS No.
M.F
C12H19ClN2
M. Wt
226.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehy...

Product Name

Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride

IUPAC Name

N-methyl-1-(4-pyrrolidin-1-ylphenyl)methanamine;hydrochloride

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

InChI

InChI=1S/C12H18N2.ClH/c1-13-10-11-4-6-12(7-5-11)14-8-2-3-9-14;/h4-7,13H,2-3,8-10H2,1H3;1H

InChI Key

RIKLJEFVJGNZCA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)N2CCCC2.Cl

Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})amine hydrochloride is a synthetic organic compound characterized by its unique molecular structure, which includes a pyrrolidine ring and a phenyl group. The compound has the molecular formula C13H18ClN and a molecular weight of approximately 235.75 g/mol. Its hydrochloride salt form enhances its solubility in water, making it suitable for various applications in research and industry.

  • Electrophilic Aromatic Substitution: The phenyl group allows for electrophilic substitution reactions, which can modify the aromatic ring.
  • Nucleophilic Reactions: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic reactions, enabling further functionalization of the compound.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, resulting in the formation of corresponding amines or other derivatives.

These reactions are crucial for synthesizing derivatives and exploring the compound's reactivity in various chemical contexts.

Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})amine hydrochloride exhibits notable biological activity. It acts primarily as a central nervous system stimulant, influencing neurotransmitter systems such as dopamine and norepinephrine. This mechanism is similar to other stimulant compounds, potentially contributing to its use in pharmacological research related to attention deficit hyperactivity disorder and other cognitive disorders. Studies have suggested that it may also possess analgesic properties, although further research is needed to fully elucidate its pharmacodynamics.

The synthesis of Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})amine hydrochloride typically involves several key steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Aromatic Substitution: The introduction of the phenyl group is accomplished via nucleophilic aromatic substitution or electrophilic aromatic substitution methods.
  • Hydrochloride Salt Formation: The final step involves converting the base form of the compound into its hydrochloride salt by treatment with hydrochloric acid.

These synthetic routes allow for the production of high-purity compounds suitable for biological testing and application.

Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})amine hydrochloride has several applications:

  • Pharmaceutical Research: It is investigated for potential therapeutic effects, particularly in treating cognitive disorders.
  • Chemical Synthesis: Used as a building block in organic synthesis for developing more complex molecules.
  • Neuroscience Studies: Its stimulant properties make it relevant in studies exploring neurotransmitter dynamics and addiction mechanisms.

Research on Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})amine hydrochloride indicates interactions with various neurotransmitter receptors. It primarily inhibits the reuptake of dopamine and norepinephrine, enhancing their levels in synaptic clefts. This interaction profile is similar to other stimulants but may differ in selectivity towards serotonin transporters, which could influence its pharmacological effects and potential for abuse.

Several compounds share structural similarities with Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})amine hydrochloride. Below is a comparison highlighting their unique aspects:

Compound NameStructure FeaturesUnique Aspects
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochlorideContains a phenyl ring and pyrrolidineKnown for central nervous system stimulant effects
3-Methyl-4-(1-pyrrolidinyl)benzylamine hydrochlorideSimilar amine structureExhibits different potency profiles based on substitution
α-PyrrolidinohexanophenoneLonger carbon chainIncreased lipophilicity may enhance central nervous system penetration
4-Methyl-N,N-dimethylcathinoneDimethylamino groupDifferent substitution pattern affects potency

These compounds illustrate variations in side chains and functional groups that result in differing pharmacological profiles, mechanisms of action, and potential therapeutic applications. The unique combination of a phenyl ring and pyrrolidine in Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})amine hydrochloride distinguishes it from others by providing specific interactions with neurotransmitter systems.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

226.1236763 g/mol

Monoisotopic Mass

226.1236763 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types